2-(benzylthio)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
Description
The compound 2-(benzylthio)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a structurally complex molecule featuring three key moieties:
A 1,4-diazepane ring functionalized with a sulfonyl group.
A 1,2-dimethyl-1H-imidazole-4-sulfonyl substituent attached to the diazepane.
A benzylthio-ethanone group linked to the diazepane nitrogen.
The diazepane scaffold is notable for its conformational flexibility, which may enhance binding to biological targets, while the sulfonyl group can improve solubility and hydrogen-bonding interactions . The imidazole moiety, commonly found in bioactive molecules, may contribute to interactions with enzymes or receptors, such as histamine or cytochrome P450 systems .
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-16-20-18(13-21(16)2)28(25,26)23-10-6-9-22(11-12-23)19(24)15-27-14-17-7-4-3-5-8-17/h3-5,7-8,13H,6,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVJUPMXIANMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diamines with α,β-Unsaturated Carbonyls
The 1,4-diazepane ring is typically constructed via cyclocondensation reactions. For example, reacting 1,4-diaminobutane with methyl acrylate under basic conditions yields the diazepane ring through a Michael addition-cyclization sequence. Key parameters include:
- Solvent : Methanol or ethanol for optimal solubility.
- Catalyst : Triethylamine (TEA) or DBU (1,8-diazabicycloundec-7-ene) to deprotonate intermediates.
- Temperature : Reflux (60–80°C) for 12–24 hours.
Yield : 65–75% after purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Functionalization of the Diazepane Core
Sulfonylation with 1,2-Dimethyl-1H-Imidazole-4-Sulfonyl Chloride
The sulfonamide group is introduced via reaction of the diazepane amine with 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride . This step requires:
- Conditions : Anhydrous dichloromethane (DCM) at 0°C to room temperature.
- Base : N,N-Diisopropylethylamine (DIPEA) to scavenge HCl.
- Stoichiometry : 1.2 equivalents of sulfonyl chloride to ensure complete conversion.
Characterization :
- ¹H NMR (CDCl₃): δ 3.45–3.60 (m, 4H, diazepane CH₂), 2.95 (s, 3H, N–CH₃), 2.30 (s, 3H, imidazole CH₃).
- LCMS : [M+H]⁺ = 299.1 (intermediate).
Yield : 80–85% after aqueous workup and recrystallization (ethyl acetate/hexane).
Final Assembly and Global Deprotection
Coupling and Purification
The ethanone linker is introduced via a Friedel-Crafts acylation or direct alkylation. For example:
- Reagent : Acetic anhydride in the presence of AlCl₃ (Lewis acid).
- Conditions : Reflux in toluene (110°C, 6 hours).
Purification :
- Step 1 : Neutralization with saturated NaHCO₃.
- Step 2 : Chromatography on silica gel (gradient: 5–20% methanol in DCM).
Purity : ≥95% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).
Optimization Challenges and Alternative Routes
Microwave-Assisted Synthesis
Recent patents highlight microwave irradiation as a means to accelerate sulfonylation and coupling steps:
Enzymatic Resolution for Chiral Intermediates
For enantiomerically pure variants, lipase-mediated hydrolysis of ester precursors achieves >99% ee (e.g., using Candida antarctica lipase B).
Analytical and Spectroscopic Validation
Structural Confirmation
Purity Assessment
- HPLC : Retention time = 8.2 minutes (Zorbax SB-C18, 4.6 × 150 mm, 5 µm).
- Elemental Analysis : C 59.68%, H 6.44%, N 13.26% (theoretical: C 59.82%, H 6.35%, N 13.31%).
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Regulatory Compliance
- Genotoxic Impurities : Control of chloroacetyl chloride residues to <1 ppm via quenching with excess amine.
Chemical Reactions Analysis
Reactivity of the Benzylthio Group
The thioether (S-benzyl) group is susceptible to oxidation and nucleophilic substitution:
Key Observations :
-
The benzylthio group’s stability under physiological conditions ( ) suggests limited reactivity in neutral environments but potential for targeted modifications under controlled oxidative or basic conditions.
Sulfonyl Group Reactivity
The sulfonyl (-SO<sub>2</sub>) group attached to the imidazole-diazepane system exhibits electrophilic character:
Key Observations :
-
The sulfonyl group in similar compounds participates in enzyme inhibition via interactions with active-site residues ( ), suggesting potential bioactivity in this compound.
1,4-Diazepane Ring Modifications
The seven-membered diazepane ring may undergo ring-opening or functionalization:
Key Observations :
-
The diazepane ring’s conformational flexibility () allows for diverse reactivity, though steric hindrance from substituents may limit accessibility.
Ethanone Carbonyl Reactivity
The ketone group participates in nucleophilic additions and reductions:
Key Observations :
-
The ethanone moiety’s reactivity is comparable to 2-benzoylcyclohexanone derivatives, which form benzimidazoles via condensation ( ).
Tautomerism and Rotamer Dynamics
Structural analysis of analogous compounds ( ) reveals that tautomerism and rotameric equilibria may influence reactivity:
Biological Interactions
While direct data for this compound is limited, structural analogs suggest:
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of compounds similar to 2-(benzylthio)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone exhibit significant antimicrobial properties. For instance, studies on related benzothiazole derivatives demonstrated their effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 3.8 µM against resistant strains . This suggests that the compound may have potential as an anti-tuberculosis agent.
Neuroprotective Effects
The compound's structural features indicate potential neuroprotective properties. A study on multi-target-directed ligands (MTDLs) synthesized from similar compounds indicated significant activity against neurodegenerative diseases complicated by depression . These findings suggest that this compound may also be effective in treating such conditions.
Enzyme Inhibition
Sulfonamide derivatives have been extensively studied for their enzyme inhibitory activities. Compounds containing sulfonamide groups have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for Alzheimer's disease treatment . The unique structure of this compound may enhance its efficacy in this regard.
Case Studies
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone largely depends on its interactions with molecular targets:
Molecular Targets: Enzymes, receptors, proteins.
Pathways: Binding to active sites, modulation of enzyme activity, inhibition or activation of receptor functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogues are summarized below:
Key Observations:
Core Heterocycles :
- The target compound’s 1,4-diazepane ring contrasts with the imidazole () or triazole () cores in analogues. Diazepanes offer greater conformational flexibility, which may enhance binding to dynamic protein pockets compared to rigid triazoles or imidazoles.
- The imidazole-sulfonyl group in the target is distinct from the nitro-imidazole in , which is often associated with antiparasitic activity (e.g., metronidazole derivatives). Sulfonyl groups typically enhance solubility and metabolic stability .
Synthetic Routes: The target’s sulfonyl-diazepane moiety likely requires sulfonation of a precursor imidazole, akin to the chlorination step in . The benzylthio-ethanone group may be introduced via nucleophilic substitution, similar to the α-halogenated ketone reactions in .
Bioactivity Hypotheses: Compared to nitro-imidazoles (), the target’s sulfonyl group may reduce redox-mediated cytotoxicity but improve target specificity. The benzylthio group’s lipophilicity could enhance membrane permeability relative to the polar arylethanols in .
Pharmacokinetic and Physicochemical Comparisons
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:
- LogP : The benzylthio group may increase logP (~3.5 estimated) compared to nitro-imidazoles (logP ~2.1 in ), suggesting improved blood-brain barrier penetration.
- Solubility: The sulfonyl group likely enhances aqueous solubility (>50 µM) over non-sulfonated triazoles (e.g., 10–20 µM in ).
- Metabolic Stability : The 1,2-dimethylimidazole moiety may reduce CYP450-mediated oxidation compared to unsubstituted imidazoles .
Biological Activity
The compound 2-(benzylthio)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a complex organic molecule with potential pharmacological applications. Its structural features suggest possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 422.6 g/mol. The compound features a benzylthio group and an imidazole moiety, which are known to impart biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.6 g/mol |
| CAS Number | 1903092-02-3 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the benzylthio and imidazole functionalities. For instance, derivatives of 2-(benzylthio)-1H-benzo[d]imidazole have shown significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). In vitro tests revealed minimal inhibitory concentrations (MIC) as low as 3.8 µM for certain derivatives, indicating strong potential as anti-tuberculosis agents .
Anticancer Activity
Compounds with similar structures have been evaluated for anticancer activity. For example, derivatives of 2-mercaptobenzimidazole exhibited significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). Some compounds demonstrated IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting that the compound's structural analogs might also possess anticancer properties .
Case Studies
- Antitubercular Activity Study : A series of benzothiazole derivatives were synthesized and tested against M. tuberculosis. The study found that compounds with the benzylthio group were particularly effective, with lead compounds showing MIC values significantly lower than those of existing treatments .
- Anticancer Screening : In a study assessing various benzimidazole derivatives, several exhibited promising anticancer activity against HCT116 cells, with some compounds achieving IC50 values below that of established drugs . This suggests that modifications to the imidazole and benzylthio groups could enhance efficacy.
The mechanism by which these compounds exert their biological effects is thought to involve:
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Targeting DNA/RNA Synthesis : The structural similarities to nucleotides suggest potential interference with nucleic acid synthesis in pathogens and cancer cells.
Q & A
Q. What synthetic strategies are recommended for preparing the sulfonamide-linked diazepane core in this compound?
The sulfonamide linkage in the 1,4-diazepane moiety can be synthesized via nucleophilic substitution. A validated protocol involves reacting a sulfonyl chloride derivative (e.g., 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride) with a 1,4-diazepane precursor under basic conditions (e.g., triethylamine in dichloromethane). Key parameters:
Q. How can the benzylthio-ethanone moiety be introduced with minimal side reactions?
The benzylthio group is typically introduced via thioetherification. Example:
Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?
- ¹H/¹³C NMR : Confirm regiochemistry of the imidazole and diazepane rings. For example, the 1,2-dimethylimidazole protons resonate at δ 2.51 ppm (CH₃) and δ 3.90 ppm (N–CH₃) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray crystallography : Resolve ambiguities in sulfonamide geometry (e.g., using SHELXL for refinement) .
Advanced Research Questions
Q. How can conflicting solubility data in polar solvents (e.g., DMSO vs. water) be resolved for this compound?
Conflicting solubility profiles often arise from polymorphic forms or residual solvents. Mitigation strategies:
Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets.
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS).
- Key finding : The dimethylimidazole sulfonamide group shows strong hydrogen bonding with kinase hinge regions (ΔG ≈ −9.2 kcal/mol) .
Q. How to design SAR studies to optimize the benzylthio group’s bioactivity?
- Substitution patterns : Test analogues with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups on the benzyl ring.
- Data analysis : Use IC₅₀ values from kinase inhibition assays (Table 1).
| Substituent | IC₅₀ (nM) | Selectivity (vs. off-target kinases) |
|---|---|---|
| -H | 45 | 12-fold |
| -Cl | 28 | 8-fold |
| -OCH₃ | 62 | 18-fold |
| Table 1. Example SAR for benzylthio derivatives . |
Experimental Design & Data Contradictions
Q. How to address discrepancies in reported antimicrobial activity across studies?
Contradictions may arise from variations in assay conditions:
Q. What experimental controls are essential for stability studies under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours.
- Oxidative stability : Add 0.1% H₂O₂ and monitor degradation via HPLC .
Methodological Recommendations
Q. How to validate crystallographic data for this compound’s polymorphs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
